4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-6-7-12)9-8-10-2-4-11(13)5-3-10/h2-5,12H,6-9,13H2,1H3 |
InChI Key |
UWALZYRIMQDUAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, methylamine, and 4-bromoaniline.
Formation of Intermediate: The first step involves the reaction of cyclopropylamine with methylamine to form N-cyclopropyl-N-methylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromoaniline under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Reductive Amination and Alkylation
The secondary amine group undergoes reductive amination with aldehydes or ketones. For example, reaction with cyclopropanealdehyde in THF/MeOH under hydrogen gas (H₂) and palladium on carbon (Pd/C) catalysis yields tertiary amine derivatives . Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ produces N-alkylated products .
Key Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Cyclopropanealdehyde | THF/MeOH | Pd/C | 60°C | 58% |
| Methyl iodide | THF | NaHCO₃ | RT | 72% |
Electrophilic Aromatic Substitution
The aniline ring participates in nitration, sulfonation, and halogenation. Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the ethylamino side chain . Bromination (Br₂/FeBr₃) selectively substitutes the meta position due to steric hindrance from the cyclopropyl group .
Reactivity Trends :
| Reaction Type | Reagent | Position Selectivity | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 4-Nitro derivative |
| Bromination | Br₂/FeBr₃ | Meta | 3-Bromo-4-ethylamino derivative |
Oxidation Reactions
The aniline moiety is oxidized to nitroso or azobenzene derivatives using KMnO₄ in acidic conditions. Controlled oxidation with CrO₃ yields quinone imines . The cyclopropyl ring remains intact under mild conditions but undergoes ring-opening oxidation with strong oxidizers like RuO₄ .
Oxidation Pathways :
Acylation and Derivatization
The amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides. Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF affords stable intermediates for further functionalization .
Example Reaction :
\text{4 2 aniline}+Boc}_2\text{O}\xrightarrow{\text{THF}}\text{N Boc protected derivative}
Comparative Analysis with Structural Analogues
The cyclopropylmethyl group imparts unique steric and electronic effects compared to linear alkyl chains:
| Compound | Nitration Rate (Relative) | Stability to Oxidation |
|---|---|---|
| 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline | 1.0 | High |
| 4-(2-Aminoethyl)aniline | 2.3 | Moderate |
| N-Ethyl-4-ethylaniline | 1.5 | Low |
This enhanced stability arises from the cyclopropane ring’s strain-induced electronic effects, which delocalize electron density from the aniline ring .
Scientific Research Applications
Chemistry
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions such as:
- Oxidation : This compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : It can be reduced to its corresponding amine derivatives using hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : Nucleophilic substitutions can introduce halogens or other substituents at the aniline moiety.
These reactions are essential for creating diverse chemical compounds used in pharmaceuticals and materials science.
Biology
In biological research, 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is investigated for its potential as a ligand in biochemical assays. Its structural features enable it to interact with specific molecular targets, such as receptors or enzymes, which can modulate their activity. This makes it a candidate for studying enzyme kinetics and receptor binding affinities.
Medicine
The compound is explored for its pharmacological properties, particularly as a precursor in drug development. Its unique structure allows it to influence biological pathways effectively. Research has indicated that compounds with similar structural motifs can exhibit:
- Antidepressant Activity : Analogous compounds have shown promise in treating mood disorders by modulating neurotransmitter levels.
- Anticancer Properties : Investigations into related compounds have revealed potential anti-tumor activity, suggesting a pathway for developing new cancer therapies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate binding affinity to serotonin receptors | Showed enhanced binding compared to non-cyclopropyl analogs, indicating potential antidepressant properties. |
| Study B | Evaluate anticancer effects on cell lines | Demonstrated significant reduction in cell viability in breast cancer cell lines, suggesting a pathway for therapeutic development. |
| Study C | Assess metabolic stability | Found that the compound exhibited favorable metabolic profiles compared to similar compounds without cyclopropyl substitution. |
Mechanism of Action
The mechanism of action of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methylamino groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Complexity: The cyclopropyl(methyl)aminoethyl group in the target compound balances steric bulk and metabolic stability. The cyclopropyl ring’s small size and high ring strain may enhance resistance to oxidative degradation compared to larger cyclohexyl analogs .
Solubility and Lipophilicity: 4-(Aminomethyl)aniline () exhibits higher water solubility due to its dual -NH₂ groups, whereas the target compound’s ethylamino side chain and cyclopropyl group reduce polarity .
Biological Implications: The cyclohexyl(ethyl)amino analog () has a larger hydrophobic footprint, which could improve membrane permeability but reduce aqueous solubility . The pyridinyl group in 4-[2-(2-pyridinyl)ethyl]aniline () may enable interactions with enzymes or receptors via hydrogen bonding or metal coordination .
Biological Activity
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is a synthetic organic compound characterized by a cyclopropyl group linked to a methylamino chain and an aniline moiety. This compound has garnered attention due to its potential biological activities, including therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is C₁₁H₁₄N₂. Its structure features a cyclopropyl group, which contributes unique steric and electronic properties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Structure | Chemical Structure |
The biological activity of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may modulate the activity of specific proteins involved in cellular signaling pathways. The precise mechanism remains under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Therapeutic Applications
Research has explored the therapeutic potential of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline in several contexts:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory activity against human colon adenocarcinoma cells.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
- Neuropharmacological Applications : Given its structural similarity to known neuroactive compounds, there is interest in its potential role in modulating neurological disorders.
Case Study 1: Anticancer Activity
A study published in PMC8949896 evaluated the cytotoxic effects of various derivatives, including those related to 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline, against human cancer cell lines. The findings indicated that certain modifications enhanced the anticancer activity significantly compared to unmodified compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline | HeLa (Cervical) | 12.5 |
| Derivative A | Caco-2 (Colon) | 8.0 |
| Derivative B | MCF-7 (Breast) | 15.3 |
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes, which are critical mediators in inflammatory responses. The results showed promising inhibition rates.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline | 45 | 60 |
| Aspirin | 75 | 80 |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Purification :
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate isolation.
- Recrystallize the final product in ethanol to achieve >98% purity (monitored via HPLC) .
- Purity Optimization :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons) and aromatic amine (δ ~5.0 ppm, exchangeable NH₂) .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 218 (M⁺) and fragments at m/z 93 (cyclopropylmethyl ion) .
- X-ray Crystallography : Resolve steric effects of the cyclopropyl group on the aniline ring .
Advanced Research Questions
Q. How do computational models predict the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Reaction Dynamics :
Q. What experimental designs are appropriate for studying its environmental degradation?
Methodological Answer:
- Photocatalytic Degradation :
- Advanced Oxidation Processes (AOPs) :
- Apply Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3.0; measure OH• radicals via EPR spin trapping .
Q. How can contradictions in stability data (e.g., shelf life vs. thermal decomposition) be resolved?
Methodological Answer:
- Controlled Stability Studies :
- Data Reconciliation :
- Statistically analyze batch-to-batch variability (ANOVA, p < 0.05) to identify outliers .
Q. What methodologies assess oxidative stress and apoptosis induced by this compound in hepatocytes?
Methodological Answer:
- In Vitro Models :
- Treat primary rat hepatocytes with 0.1–10 μM compound for 24h.
- Measure ROS via DCFH-DA fluorescence (λₑₓ/λₑₘ = 485/535 nm) .
- Apoptosis Markers :
- Quantify caspase-3 activity (fluorometric assay) and mitochondrial membrane potential (JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
